molecular formula C17H18N2O2S2 B2855203 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-84-7

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No.: B2855203
CAS No.: 941952-84-7
M. Wt: 346.46
InChI Key: NVSOTAFZUDIEIH-UHFFFAOYSA-N
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Description

The molecule features:

  • Thiophene core: Substituted with cyano (-CN) and two methyl groups at positions 4 and 3.
  • Propanamide backbone: Linked to a thioether group (-S-) attached to a 4-methoxyphenyl ring.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-11-12(2)23-17(15(11)10-18)19-16(20)8-9-22-14-6-4-13(21-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSOTAFZUDIEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Communications (2023)

Compounds 8i–8l share a propanamide-thioether scaffold but differ in substituents :

Compound Substituents (R) Melting Point (°C) Molecular Weight (g/mol)
8i p-Tolyl 142–144 516.63
8j 4-Ethoxyphenyl 138–140 546.67
8k 2-Ethyl-6-methylphenyl 134–136 544.69

Key Observations :

  • Steric Effects : The bulky 2-ethyl-6-methylphenyl group in 8k may reduce binding efficiency to biological targets compared to smaller substituents.

Pyridine-Based Thioacetamides (Second-Generation CD73 Inhibitors)

Compounds 1b–2d feature a 3-cyano-4,6-bis(aryl)pyridine core with thioacetamide linkages :

Compound Substituents (R) Key Functional Groups
1b Isoxazol-3-yl Pyridine core, thioacetamide
1c Thiazol-2-yl Morpholine substituents

Comparison with Target Compound :

  • Core Heterocycle : Pyridine (in 1b–2d ) vs. thiophene (target compound). Pyridine’s aromatic nitrogen may enhance π-π stacking interactions.

Chromenone-Propanamide Derivatives (Adenosine A2B Receptor Studies)

Compounds VIj and VIk integrate a chromen-4-one moiety with propanamide-thioether groups :

Compound Substituents (R) Melting Point (°C) Molecular Weight (g/mol)
VIj 4-Bromophenyl 223–224 494.00
VIk 4-Methoxyphenyl 240–242 445.00

Key Differences :

  • Bioactivity : The 4-methoxyphenyl group in VIk aligns with the target compound’s substituent, suggesting shared receptor-binding preferences.

Trifluoromethyl-Propanamide Analog (PharmaCompass, 2006)

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide :

  • Molecular Weight : ~451.43 g/mol.
  • Key Features : Trifluoromethyl (-CF₃) and hydroxy (-OH) groups enhance metabolic stability and hydrogen bonding.

Comparison :

  • Lipophilicity : The trifluoromethyl group increases logP (predicted >4.5), contrasting with the target compound’s methyl groups.
  • Bioavailability : Hydroxy and fluorophenyl groups may improve membrane permeability compared to the target’s methoxyphenyl substituent.

Physicochemical Properties

Compound Type Melting Point Range (°C) Molecular Weight (g/mol) XlogP (Predicted)
Thiophene-Propanamide Not reported ~350–400 (estimated) ~4.5 (analog )
Chromenone Derivatives 134–242 445–546 3.5–4.2
Pyridine Derivatives Not reported ~450–550 4.0–5.0

Trends :

  • Higher molecular weights (>500 g/mol) in chromenone derivatives correlate with elevated melting points.
  • The target compound’s predicted XlogP (~4.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

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